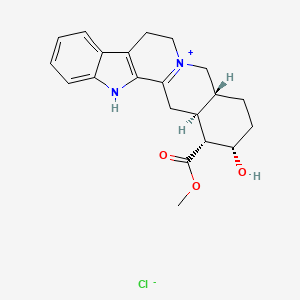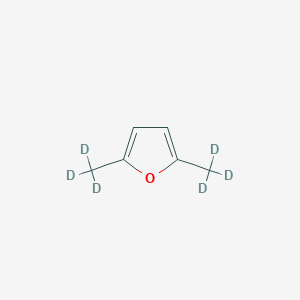
2,5-Bis(trideuteriomethyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(trideuteriomethyl)furan is a deuterated derivative of 2,5-dimethylfuran, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and as a potential biofuel additive. The presence of deuterium atoms can influence the physical and chemical properties of the compound, making it a subject of study for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trideuteriomethyl)furan typically involves the deuteration of 2,5-dimethylfuran. One common method is the catalytic hydrogenation of 2,5-dimethylfuran in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms into the methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the process is typically sourced from heavy water (D2O) through electrolysis.
化学反応の分析
Types of Reactions
2,5-Bis(trideuteriomethyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the furan ring or the deuterated methyl groups.
Substitution: The deuterated methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-carboxylic acid, while reduction can produce 2,5-bis(trideuteriomethyl)tetrahydrofuran.
科学的研究の応用
2,5-Bis(trideuteriomethyl)furan has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.
Industry: The compound is explored as a potential additive in biofuels to enhance fuel properties and reduce emissions.
作用機序
The mechanism of action of 2,5-Bis(trideuteriomethyl)furan involves the interaction of its deuterated methyl groups with various molecular targets. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can lead to changes in reaction pathways and product distributions. In biological systems, deuterium substitution can affect enzyme-catalyzed reactions, potentially leading to altered metabolic profiles.
類似化合物との比較
Similar Compounds
2,5-Dimethylfuran: The non-deuterated analog of 2,5-Bis(trideuteriomethyl)furan, commonly used as a biofuel additive.
2,5-Bis(hydroxymethyl)furan: A related compound with hydroxymethyl groups instead of methyl groups, used in the production of biodegradable polymers.
5-Hydroxymethylfurfural (HMF): A precursor to various furan derivatives, including this compound.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated analogs
特性
分子式 |
C6H8O |
|---|---|
分子量 |
102.16 g/mol |
IUPAC名 |
2,5-bis(trideuteriomethyl)furan |
InChI |
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D3,2D3 |
InChIキー |
GSNUFIFRDBKVIE-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC=C(O1)C([2H])([2H])[2H] |
正規SMILES |
CC1=CC=C(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
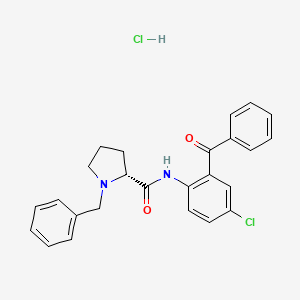
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
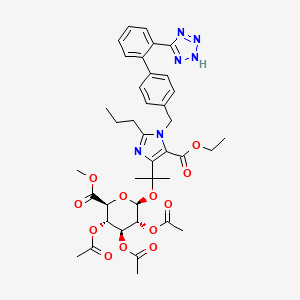
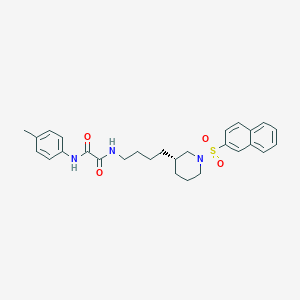
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
